![molecular formula C13H17N3 B152612 5-(4-Methylpiperazin-1-yl)-1H-indole CAS No. 412049-06-0](/img/structure/B152612.png)
5-(4-Methylpiperazin-1-yl)-1H-indole
Overview
Description
The compound “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” is a solid substance . It has a molecular weight of 192.26 . The IUPAC name is 5-(4-methyl-1-piperazinyl)-2-pyridinamine .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Physical And Chemical Properties Analysis
The compound “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” is a solid substance . It has a molecular weight of 192.26 . The IUPAC name is 5-(4-methyl-1-piperazinyl)-2-pyridinamine .Scientific Research Applications
Medicinal Chemistry: SIRT6 Inhibition
This compound has been found to contain derivatives that act as inhibitors of SIRT6, a deacetylase of histone H3. Inhibitors of SIRT6 are considered potential therapeutic agents for the treatment of diseases like diabetes. The most potent derivative identified exhibited significant inhibitory activity against SIRT6, which could be beneficial in regulating blood glucose levels .
Safety and Hazards
properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-2-3-13-11(10-12)4-5-14-13/h2-5,10,14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBUZBCDMSMRJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621516 | |
Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperazin-1-yl)-1H-indole | |
CAS RN |
412049-06-0 | |
Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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